molecular formula C16H14N2O5 B11962739 N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide CAS No. 128500-58-3

N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide

Cat. No.: B11962739
CAS No.: 128500-58-3
M. Wt: 314.29 g/mol
InChI Key: ZEAVQYGCBBNOHZ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is an organic compound with the molecular formula C15H13N2O5. This compound is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a benzoylacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA and cellular proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups provide sites for various chemical modifications, while the benzoylacetamide moiety contributes to its potential therapeutic properties .

Properties

CAS No.

128500-58-3

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C16H14N2O5/c1-23-15-8-7-12(18(21)22)9-13(15)17-16(20)10-14(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)

InChI Key

ZEAVQYGCBBNOHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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